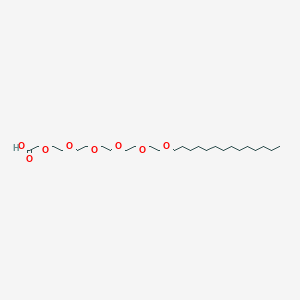
3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid is a synthetic compound known for its unique structure, which includes a long aliphatic chain with multiple ethylene glycol units. This compound is part of the polyethylene glycol family and is characterized by its surfactant properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid typically involves the reaction of a long-chain alcohol with ethylene oxide under controlled conditions. The process includes:
Initial Reaction: The long-chain alcohol reacts with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form the intermediate ethoxylated alcohol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of high-purity reagents is crucial to avoid impurities.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the ethylene glycol units can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: Corresponding alcohols.
Substitution: Substituted ethylene glycol derivatives.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid is utilized in various scientific research fields:
Chemistry: Used as a surfactant and emulsifier in chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in the study of membrane proteins, where it helps solubilize and stabilize proteins for structural analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Used in the formulation of cosmetics and personal care products as an emulsifier and solubilizer.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid involves its surfactant properties. The compound reduces the surface tension of liquids, allowing them to spread and interact more easily with other substances. In biological systems, it can interact with lipid bilayers, aiding in the solubilization and stabilization of membrane proteins.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol: Similar structure but with a terminal hydroxyl group instead of a carboxylic acid group.
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol: Contains an additional ethylene glycol unit.
Uniqueness
3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid is unique due to its carboxylic acid group, which imparts different chemical reactivity compared to its alcohol counterparts. This functional group allows for a wider range of chemical modifications and applications, particularly in the field of drug delivery and protein stabilization.
Properties
CAS No. |
105365-64-8 |
|---|---|
Molecular Formula |
C26H52O8 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-29-15-16-30-17-18-31-19-20-32-21-22-33-23-24-34-25-26(27)28/h2-25H2,1H3,(H,27,28) |
InChI Key |
BQMHQTFLOAKCIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


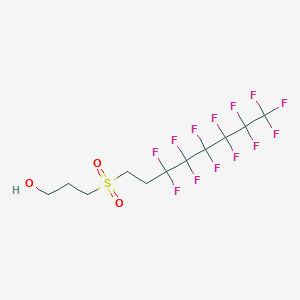
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
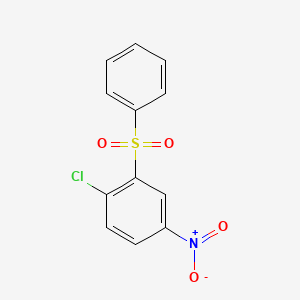
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)

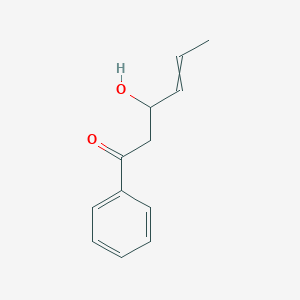
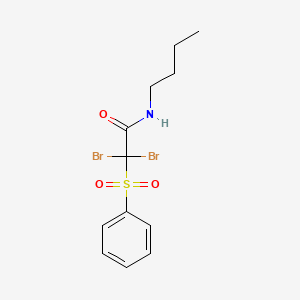
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)

